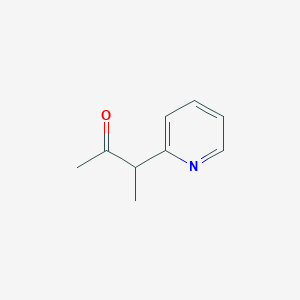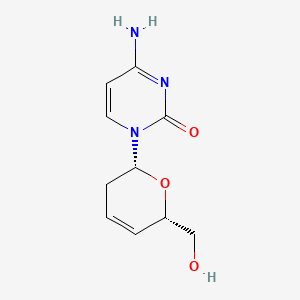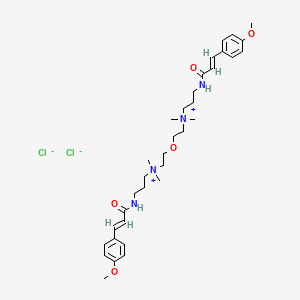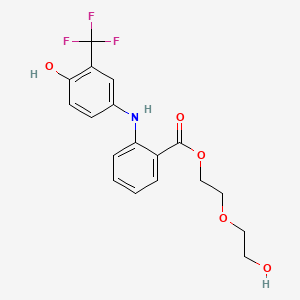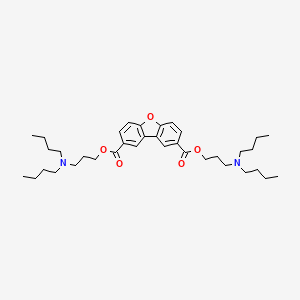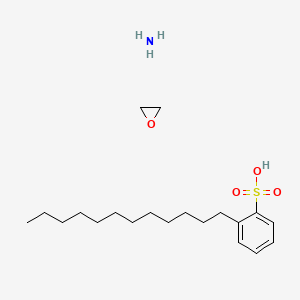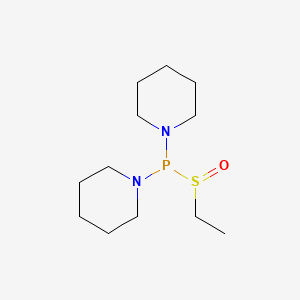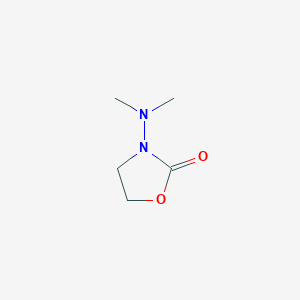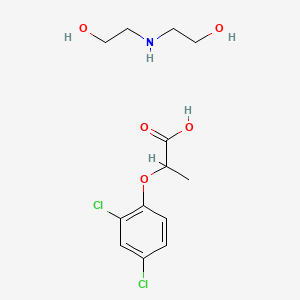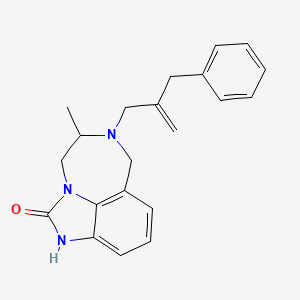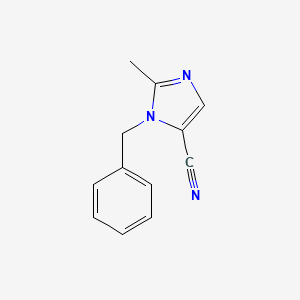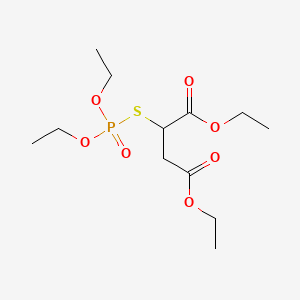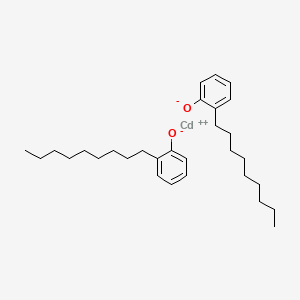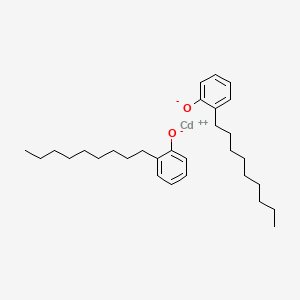
Cadmium bis(nonylphenolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium bis(nonylphenolate) is an organometallic compound with the molecular formula C₃₀H₄₆CdO₂. It is a cadmium salt of nonylphenol, where two nonylphenolate ligands are coordinated to a central cadmium ion.
准备方法
Synthetic Routes and Reaction Conditions: Cadmium bis(nonylphenolate) can be synthesized through the reaction of cadmium salts (such as cadmium chloride) with nonylphenol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of cadmium chloride in a suitable solvent (e.g., ethanol or methanol).
- Addition of nonylphenol to the solution.
- Introduction of a base (such as sodium hydroxide) to facilitate the formation of cadmium bis(nonylphenolate).
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: Industrial production of cadmium bis(nonylphenolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Cadmium bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium bis(nonylphenolate) to cadmium metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands, resulting in different cadmium complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phenols or amines as substituents
Major Products:
Oxidation: Cadmium oxide and nonylphenol derivatives.
Reduction: Cadmium metal and nonylphenol.
Substitution: Various cadmium complexes with different ligands
科学研究应用
Cadmium bis(nonylphenolate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Cadmium bis(nonylphenolate) is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of cadmium bis(nonylphenolate) involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt calcium signaling, and interfere with cellular signaling pathways. These interactions result in cellular damage and apoptosis. Key molecular targets include mitochondria, DNA, and various signaling proteins .
相似化合物的比较
Cadmium bis(nonylphenolate) can be compared with other cadmium phenolates, such as:
- Cadmium bis(p-nonylphenolate)
- Cadmium bis(o-nonylphenolate)
Uniqueness:
- Cadmium bis(nonylphenolate) has unique structural properties due to the nonyl group attached to the phenolate ligand, which influences its reactivity and applications.
- Cadmium bis(p-nonylphenolate) and Cadmium bis(o-nonylphenolate) have different positional isomers of the nonyl group, leading to variations in their chemical behavior and applications .
属性
CAS 编号 |
84878-48-8 |
|---|---|
分子式 |
C30H46CdO2 |
分子量 |
551.1 g/mol |
IUPAC 名称 |
cadmium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI 键 |
VBAVXGAIISNHIY-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


